molecular formula C20H28ClN3O6S B4388101 Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate

Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate

Cat. No.: B4388101
M. Wt: 474.0 g/mol
InChI Key: XBIXIYGRXCPIFP-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperidine and piperazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-chloro-4-piperidin-1-ylsulfonylphenol: This intermediate is synthesized through the reaction of 2-chlorophenol with piperidine and sulfonyl chloride under basic conditions.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl chloride.

    Coupling with Piperazine: The acetyl chloride intermediate is reacted with piperazine in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to a physiological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-piperidin-1-ylsulfonylphenol: An intermediate in the synthesis of the target compound.

    Piperidine derivatives: Compounds with similar structural features and potential pharmacological properties.

Uniqueness

Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual piperidine and piperazine moieties make it a versatile compound for various applications in medicinal chemistry and beyond.

Properties

IUPAC Name

ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O6S/c1-2-29-20(26)23-12-10-22(11-13-23)19(25)15-30-18-7-6-16(14-17(18)21)31(27,28)24-8-4-3-5-9-24/h6-7,14H,2-5,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIXIYGRXCPIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate
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Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate
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Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate
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Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate
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Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate
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Ethyl 4-[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate

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